
l-Alanine-d7
Descripción general
Descripción
L-Alanine-d7 is a deuterated form of L-Alanine . L-Alanine is a non-essential amino acid involved in sugar and acid metabolism, immunity enhancement, and energy provision for muscle tissue, brain, and the central nervous system . It has a molecular formula of C3D7NO2 and an average mass of 96.136 Da .
Synthesis Analysis
L-Alanine is produced from pyruvate by transamination . A study has developed a triple-enzyme system to biosynthesize L-Alanine from cis-butenedioic anhydride . This process is cost-efficient and overcomes the shortcomings of fermentation .
Molecular Structure Analysis
L-Alanine consists of a central carbon atom bonded to four different chemical groups: a carboxyl group (COOH), an amino group (NH2), a hydrogen atom (H), and a methyl group (CH3) . The structure of L-Alanine-d7 is similar, but with seven hydrogen atoms replaced by deuterium .
Chemical Reactions Analysis
L-Alanine plays a significant role in energy metabolism, particularly glucose metabolism . During periods of intense physical activity or fasting, alanine can be converted into glucose through a process called gluconeogenesis . This mechanism ensures a steady supply of glucose, the primary energy source for many cells .
Physical And Chemical Properties Analysis
L-Alanine-d7 has a molecular formula of C3D7NO2 and an average mass of 96.136 Da . More detailed physical and chemical properties specific to L-Alanine-d7 were not found in the search results.
Aplicaciones Científicas De Investigación
Biomolecular NMR Spectroscopy
l-Alanine-d7: is extensively used in biomolecular NMR (Nuclear Magnetic Resonance) spectroscopy . This application is crucial for studying protein structures, dynamics, and interactions. The deuterium atoms in l-Alanine-d7 replace the non-radioactive hydrogen atoms, which can significantly reduce the background noise in NMR spectra, allowing for clearer and more precise data collection.
Metabolomics Studies
In metabolomics , l-Alanine-d7 serves as an internal standard to accurately quantify metabolites in complex biological samples . Its stable isotopic labeling is essential for tracking metabolic pathways and flux analysis, providing insights into cellular metabolism and disease states.
Proteomics Research
Proteomics: research benefits from l-Alanine-d7 as it aids in peptide sequencing and identification of post-translational modifications . The deuterium labeling allows for differentiation of peptides based on mass, facilitating the study of protein expression and function.
Enzymatic Assays
l-Alanine-d7 is used in enzymatic assays to determine the presence and concentration of d-Alanine . This is particularly relevant in food science, where d-Alanine content can influence the taste and quality of food products, such as seafood and fermented beverages.
Microbial Carbon and Nitrogen Metabolism
The compound plays a role in studying microbial carbon and nitrogen metabolism, where it’s used to trace the activity of alanine dehydrogenase, an enzyme involved in these metabolic pathways . This has implications for understanding bacterial growth, sporulation, and photosynthesis.
Antibacterial Research
In the field of antibacterial research , l-Alanine-d7 is utilized to explore the inhibition of pathogen growth . It can be used to study the efficacy of antibacterial compounds and their mechanisms of action against various human pathogens.
Food Taste Analysis
l-Alanine-d7’s unique properties make it a valuable tool in analyzing the taste of food products. It can affect the taste receptors, specifically the inosine monophosphate-dependent T1R1 + 3 receptor , which is involved in l-amino acid taste sensing . This application is significant in the food industry for enhancing flavor profiles.
Biotechnological Production of l-Alanine
Lastly, l-Alanine-d7 is instrumental in the biotechnological production of l-Alanine. It’s used to optimize the performance of alanine dehydrogenase enzymes from various microorganisms, which can produce l-Alanine from cheaper carbon sources like glucose . This has potential for cost-effective production of this amino acid for various uses.
Safety And Hazards
When handling L-Alanine-d7, it is advised to avoid breathing mist, gas, or vapors and avoid contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
L-Alanine-d7 is used in scientific research. It exhibits high perplexity due to its complex molecular structure. Its application in various studies, such as drug metabolism and protein analysis, makes it an invaluable tool for advancing scientific knowledge. L-Alanine also shows great potential for production of biodegradable and biocompatible polymers .
Propiedades
IUPAC Name |
deuterio (2S)-2,3,3,3-tetradeuterio-2-(dideuterioamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1D3,2D/hD3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-VQIVFXRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C(=O)O[2H])(C([2H])([2H])[2H])N([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
l-Alanine-d7 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What insights do heat capacity and electron spin echo measurements provide about the low-temperature behavior of L-Alanine-d7?
A1: Both heat capacity and electron spin echo (ESE) measurements reveal the presence of dynamic orientational disorder in L-Alanine-d7 lattices at cryogenic temperatures (below 20 K) [, ]. This disorder manifests as a "boson peak" in heat capacity data and an anomalous increase in spin-lattice relaxation rates observed through ESE []. These findings suggest the existence of thermally activated low-frequency vibrational modes in the crystal structure at these extremely low temperatures.
Q2: How does pressure impact the crystal structure of L-Alanine-d7?
A2: Neutron powder diffraction studies reveal that applying pressure to L-Alanine-d7 leads to anisotropic compression of its crystal structure []. The a axis, which is least aligned with the dominant hydrogen bonding network, compresses more rapidly than the c axis. Interestingly, despite becoming metrically tetragonal around 2 GPa, the structure retains its orthorhombic symmetry throughout the studied pressure range, contradicting previous interpretations of phase transitions based on spectroscopic data []. This suggests that the observed spectroscopic changes likely arise from conformational adjustments within the ammonium group rather than a change in the overall crystallographic symmetry.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



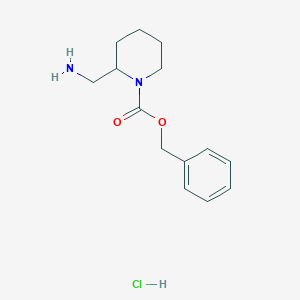
![3-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride](/img/structure/B1520854.png)
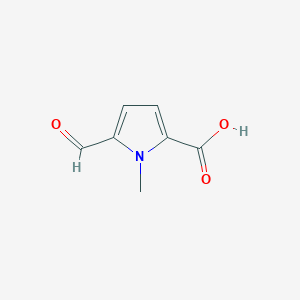
![N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1520856.png)



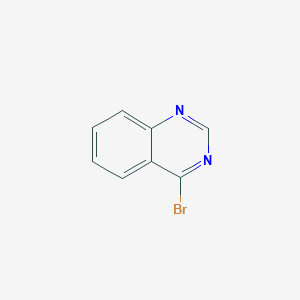
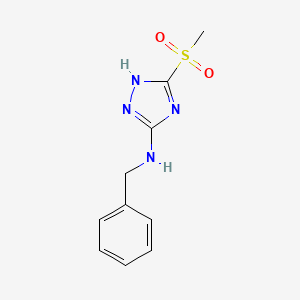


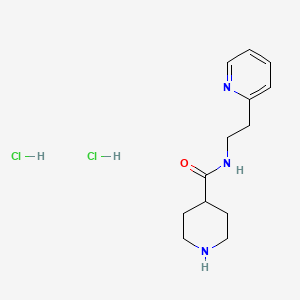
![2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1520871.png)
![1-methyl-5-[(methylamino)carbonyl]-1H-pyrrole-3-sulfonyl chloride](/img/structure/B1520872.png)